Descarbamoyl Cefuroxime Descarbamoyl Cefuroxime Decarbamylcefuroxime is a degradation product of Cefuroxime, and an intermediate for the synthesis of Cephalosporin antibiotics.
Brand Name: Vulcanchem
CAS No.: 56271-94-4
VCID: VC0525454
InChI: InChI=1S/C15H15N3O7S/c1-24-17-9(8-3-2-4-25-8)12(20)16-10-13(21)18-11(15(22)23)7(5-19)6-26-14(10)18/h2-4,10,14,19H,5-6H2,1H3,(H,16,20)(H,22,23)/b17-9-/t10-,14-/m1/s1
SMILES: CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)CO)C(=O)O
Molecular Formula: C15H15N3O7S
Molecular Weight: 381.4 g/mol

Descarbamoyl Cefuroxime

CAS No.: 56271-94-4

Cat. No.: VC0525454

Molecular Formula: C15H15N3O7S

Molecular Weight: 381.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Descarbamoyl Cefuroxime - 56271-94-4

Specification

CAS No. 56271-94-4
Molecular Formula C15H15N3O7S
Molecular Weight 381.4 g/mol
IUPAC Name (6R,7R)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Standard InChI InChI=1S/C15H15N3O7S/c1-24-17-9(8-3-2-4-25-8)12(20)16-10-13(21)18-11(15(22)23)7(5-19)6-26-14(10)18/h2-4,10,14,19H,5-6H2,1H3,(H,16,20)(H,22,23)/b17-9-/t10-,14-/m1/s1
Standard InChI Key OUSLHGWWWMRAIG-FBCAJUAOSA-N
Isomeric SMILES CO/N=C(\C1=CC=CO1)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CO)C(=O)O
SMILES CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)CO)C(=O)O
Canonical SMILES CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)CO)C(=O)O
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Descarbamoyl cefuroxime (CAS 56271-94-4) is formally named 7-{[2-Furyl(methoxyimino)acetyl]amino}-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. Its structure features a β-lactam ring fused to a dihydrothiazine ring, characteristic of cephalosporins, with a hydroxymethyl group at position 3 and a (Z)-2-(2-furyl)-2-(methoxyimino)acetamido side chain at position 7 .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC15H15N3O7S\text{C}_{15}\text{H}_{15}\text{N}_{3}\text{O}_{7}\text{S}
Molecular Weight381.36 g/mol
Density1.72 g/cm³
Boiling PointNot determined
Melting PointNot determined
SolubilitySoluble in polar organic solvents (e.g., acetone, DMSO)
StabilityDegrades above 22°C; stable at 4°C for ≤14 days

The compound's instability stems from β-lactam ring susceptibility to hydrolysis and side chain decarbamoylation. X-ray crystallography confirms the Z-configuration of the methoxyimino group, critical for antimicrobial activity retention in parent cephalosporins .

Synthetic Methodologies

Condensation Route from 7-Aminocephalosporanic Acid Derivatives

The primary synthesis involves condensation of 3-deacetyl-7-aminocephalosporanic acid (D-7-ACA) with 2-methoxyimino-2-furan ammonium acetate (SMIA) using phosphorus pentachloride (PCl5\text{PCl}_5) in methylene chloride :

D-7-ACA+SMIAPCl5,CH2Cl2,15CDescarbamoyl Cefuroxime+NH4Cl\text{D-7-ACA} + \text{SMIA} \xrightarrow{\text{PCl}_5, \text{CH}_2\text{Cl}_2, 15^\circ\text{C}} \text{Descarbamoyl Cefuroxime} + \text{NH}_4\text{Cl}

Key process parameters:

  • Molar ratio: D-7-ACA:SMIA = 1:1.2–1.5

  • Temperature: 5–15°C during acid chloride formation

  • Reaction time: 0.5–2 hours monitored by HPLC

This method achieves yields >85% with purity ≥98%, avoiding harsh conditions that promote β-lactam degradation .

Lactonization to Descarbamoyl Cefuroxime Lactone

Esterification of descarbamoyl cefuroxime using concentrated sulfuric acid in acetone produces the lactone derivative, crucial for structural analysis :

Descarbamoyl CefuroximeH2SO4,Acetone,30CLactone+H2O\text{Descarbamoyl Cefuroxime} \xrightarrow{\text{H}_2\text{SO}_4, \text{Acetone}, 30^\circ\text{C}} \text{Lactone} + \text{H}_2\text{O}

Optimized conditions:

  • Catalyst: 10% v/v H2SO4\text{H}_2\text{SO}_4

  • Solvent: Acetone (10 vol)

  • Duration: 2.5 hours at 30°C

This process yields 99.6% pure lactone, enabling precise NMR and mass spectral characterization .

Stability Profile in Pharmaceutical Formulations

A landmark study evaluating 90 mg/mL cefuroxime sodium solutions revealed:

Applications in Pharmaceutical Development

Degradation Marker in Quality Control

Regulatory agencies require descarbamoyl cefuroxime monitoring in cefuroxime batches, with typical limits:

  • EMA: ≤5% total related substances

  • USP: ≤3% individual unspecified degradation products

HPLC methods employing C18 columns (5 μm, 250 × 4.6 mm) with 0.1% phosphoric acid/acetonitrile mobile phase achieve LOD = 0.1 μg/mL .

Synthetic Intermediate for Cephalosporin Derivatives

Descarbamoyl cefuroxime serves as a precursor for:

  • Cefuroxime axetil: Prodrug with enhanced oral bioavailability

  • Lactone derivatives: Used in structure-activity relationship (SAR) studies

Hazard CategoryRisk LevelPrecautions
Respiratory SensitizationHighUse NIOSH-approved respirator (N95 or higher)
Skin SensitizationModerateWear nitrile gloves; avoid direct contact
Eye IrritationLowSafety goggles mandatory in handling areas

First aid measures:

  • Inhalation: Move to fresh air; seek medical attention if bronchospasm occurs

  • Dermal contact: Wash with soap/water for 15 minutes; remove contaminated clothing

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